molecular formula C6H8N2O B13810582 4-Amino-1-methylpyrrole-2-carbaldehyde

4-Amino-1-methylpyrrole-2-carbaldehyde

Cat. No.: B13810582
M. Wt: 124.14 g/mol
InChI Key: OKKUSFKMPNDUAJ-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O It features a pyrrole ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-amino-1-methylpyrrole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Amino-1-methylpyrrole and formic acid or formamide.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid catalyst like hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Amino-1-methylpyrrole-2-carboxylic acid.

    Reduction: 4-Amino-1-methylpyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-methylpyrrole-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of functional materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    1-Methylpyrrole-2-carboxaldehyde: Lacks the amino group at the 4-position.

    4-Amino-1-methylpyrrole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 2-position.

Uniqueness

4-Amino-1-methylpyrrole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrrole ring, which allows for diverse chemical reactivity and potential applications in various fields. Its specific substitution pattern also imparts distinct electronic properties, making it valuable for the synthesis of functional materials and bioactive compounds.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-amino-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C6H8N2O/c1-8-3-5(7)2-6(8)4-9/h2-4H,7H2,1H3

InChI Key

OKKUSFKMPNDUAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C=O)N

Origin of Product

United States

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